molecular formula C19H20FN5O3 B2369926 8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899385-08-1

8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2369926
CAS RN: 899385-08-1
M. Wt: 385.399
InChI Key: GYUPRJOIVRATNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives often involves the reaction of a purine base with various functional groups. For example, a study on the synthesis of 2’-O- (2-methoxyethyl)-purine derivatives involved the alkylation of adenosine and 2-aminoadenosine .

Scientific Research Applications

Antisense Oligonucleotides (ASOs) and Therapeutics

Antisense oligonucleotides (ASOs) are synthetic nucleic acid molecules designed to bind to specific RNA sequences. 2’-O-MOE-purine derivatives have been investigated for their potential as ASOs. These modified nucleosides enhance stability, binding affinity, and specificity when incorporated into ASOs. Researchers have explored their use in gene silencing, targeting disease-associated RNA, and treating genetic disorders .

Improved Pharmacokinetics and Therapeutic Index

The combination of structural elements from 2’-O-methoxyethyl (MOE) and locked nucleic acid (LNA) nucleosides results in 2’,4’-constrained MOE (cMOE) modifications. These exhibit improved potency compared to MOE and a better therapeutic index relative to LNA-based ASOs. The enhanced pharmacokinetic properties make them promising candidates for therapeutic applications .

Treatment of Wet Age-Related Macular Degeneration (AMD)

The oligonucleotide-based therapeutic Macugen® (pegaptanib sodium) was approved for treating wet AMD. Although not directly related to 2’-O-MOE-purine , this approval highlights the growing interest in nucleic acid-based therapies for various diseases, including ocular conditions .

Toxicology Studies and Safety Assessment

Understanding the safety profile of novel compounds is crucial. Researchers have conducted toxicology studies to evaluate the effects of 2’-O-MOE-purine derivatives in animals and, eventually, humans. These studies assess potential adverse effects, metabolism, and tissue distribution .

Chemical Biology and Structural Studies

Scientists have used 2’-O-MOE-purine derivatives as tools for probing RNA structure and function. By incorporating these modified nucleosides into RNA molecules, researchers gain insights into RNA folding, interactions, and enzymatic processes. Structural studies using X-ray crystallography and NMR spectroscopy contribute to our understanding of RNA-based mechanisms .

RNA Therapeutics Beyond ASOs

Beyond ASOs, 2’-O-MOE-purine derivatives find applications in RNA therapeutics. These include RNA interference (RNAi), ribozymes, aptamers, and other RNA-based approaches. Their stability and compatibility with various delivery systems make them valuable components in developing next-generation RNA-based drugs .

properties

IUPAC Name

6-(4-fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-7-5-13(20)6-8-14/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUPRJOIVRATNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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